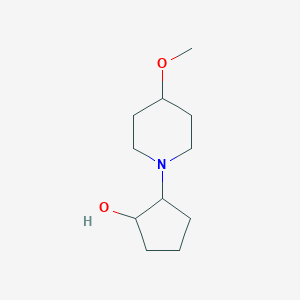

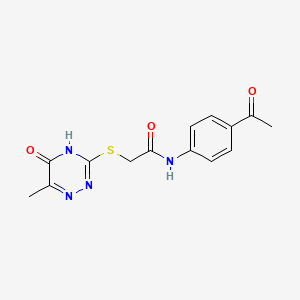

![molecular formula C20H20N2O3S B2660055 8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898436-38-9](/img/structure/B2660055.png)

8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one” is a complex organic molecule. It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a key regulator for hormone activity . AKR1C3 plays crucial roles in the occurrence of various hormone-dependent or independent malignancies , making it a target of interest in both breast and prostate cancer .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines, a core component of the compound, can be achieved through several methods. One efficient route involves the preparation and activation of isoquinolin-1 (2H)-ones . Another method promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Bischler-Napieralski reaction and the Pictet-Spengler reaction . These reactions allow the production of substituted isoquinoline libraries .科学的研究の応用

- THIQ-based compounds have demonstrated antimicrobial properties against various infective pathogens. Researchers have investigated their potential as novel antibiotics or antifungal agents .

- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. THIQ analogs, including the compound , have shown neuroprotective effects in preclinical models .

- 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, possesses intrinsic antioxidant properties .

- Researchers have explored the SAR of THIQ analogs to understand how specific modifications affect their biological activity .

- Substituents at different positions (e.g., 1-position or nitrogen atom) may impact binding affinity, receptor interactions, and overall efficacy .

- The core scaffold of THIQs can be synthesized using various strategies. Researchers have developed synthetic routes to access these compounds efficiently .

Antimicrobial Activity

Neuroprotective Effects

Antioxidant Properties

Structure–Activity Relationship (SAR)

Synthetic Strategies

Precursors for Alkaloids

作用機序

将来の方向性

The compound’s high selectivity for AKR1C3 over AKR1C2 makes it a promising candidate for further development as a therapeutic agent for hormone-dependent malignancies . Future research could focus on optimizing its structure to enhance its potency and selectivity, as well as investigating its efficacy in preclinical and clinical studies.

特性

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-19-6-5-15-11-18(12-16-8-10-22(19)20(15)16)26(24,25)21-9-7-14-3-1-2-4-17(14)13-21/h1-4,11-12H,5-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDXLADWUVVRNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

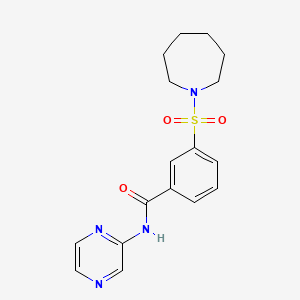

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2659975.png)

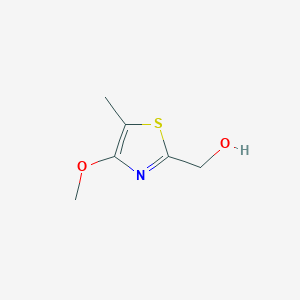

![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2659976.png)

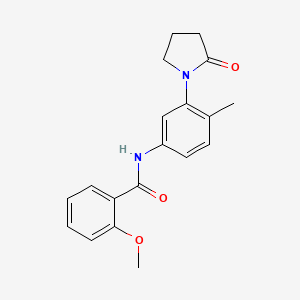

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2659978.png)

![N-(4-bromo-2-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2659984.png)

![7-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2659988.png)

![3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2659993.png)